molecular formula C19H25N5O4 B2861144 N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide CAS No. 1334375-06-2

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

Cat. No. B2861144
CAS RN: 1334375-06-2
M. Wt: 387.44
InChI Key: DSARAPVPUAFLQK-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Analysis

Compounds structurally related to "N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide" have been explored for their interaction with specific receptors, indicating their potential for molecular interaction and binding studies. For example, the molecular interaction of antagonists with the CB1 cannabinoid receptor has been studied to understand the binding interaction and develop pharmacophore models for CB1 receptor ligands, suggesting their use in designing receptor-specific drugs (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

The synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrate the compound's role in developing new molecules with potential biological activities. These synthesized compounds were characterized using various techniques and exhibited moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Agent Development

The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlight the potential of such compounds in cancer research. Certain derivatives showed strong anticancer activity, underlining the importance of these compounds in developing new therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

1-N-(2-ethoxyphenyl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-3-27-16-7-5-4-6-15(16)22-19(26)24-10-8-14(9-11-24)18(25)20-12-17-21-13(2)23-28-17/h4-7,14H,3,8-12H2,1-2H3,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSARAPVPUAFLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethoxyphenyl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide

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